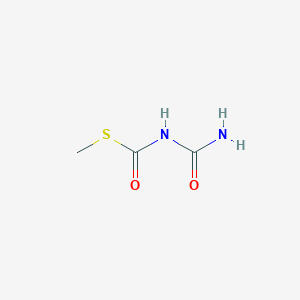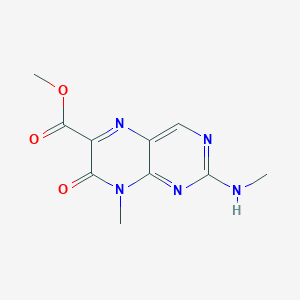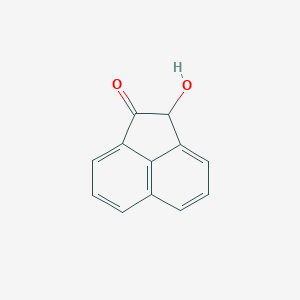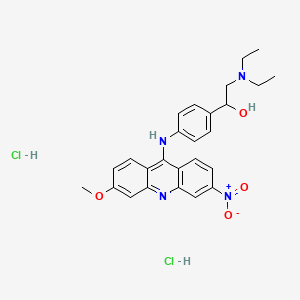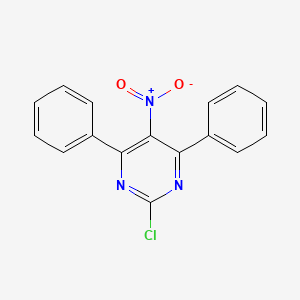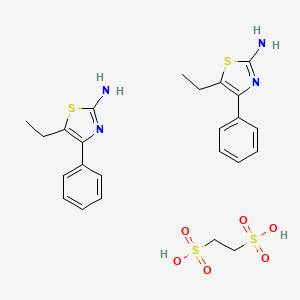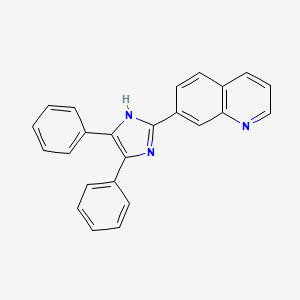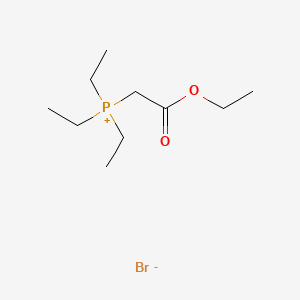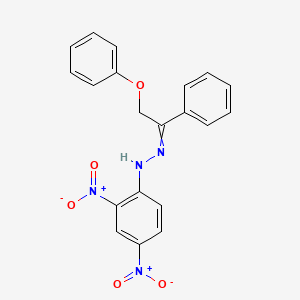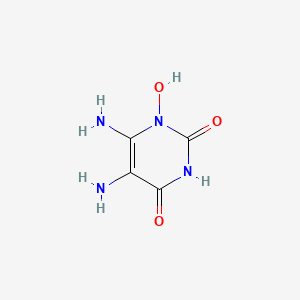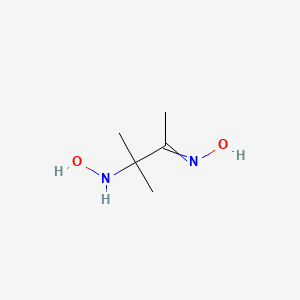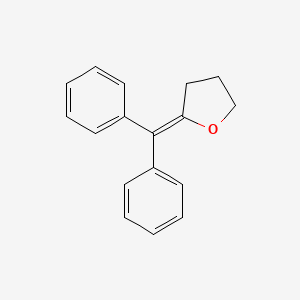
2-Benzhydrylideneoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzhydrylideneoxolane: is a heterocyclic organic compound that features a five-membered ring structure containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylideneoxolane typically involves the condensation of benzaldehyde with oxolane derivatives under specific conditions. One common method includes the use of sodium hydroxide as a base in an aqueous-alcoholic medium, which facilitates the formation of the desired product through a series of nucleophilic addition and elimination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzhydrylideneoxolane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3/H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Catalysts like AlCl3, FeCl3
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry: 2-Benzhydrylideneoxolane is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. These derivatives can interact with specific biological targets, leading to potential therapeutic applications .
Medicine: The compound and its derivatives are investigated for their potential use in drug development. Their ability to interact with biological molecules makes them candidates for the development of new medications .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various industrial applications .
Mécanisme D'action
The mechanism of action of 2-Benzhydrylideneoxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Benzylideneoxolane: Similar in structure but with different substituents on the aromatic ring.
Uniqueness: this compound is unique due to its specific arrangement of atoms and the presence of both oxygen and nitrogen in the ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
39077-35-5 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-benzhydrylideneoxolane |
InChI |
InChI=1S/C17H16O/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
LSEOCBIMLPWHPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


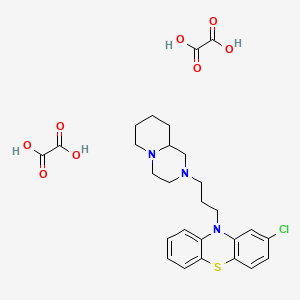
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
